5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione is a complex organic compound that belongs to the class of triazinane derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazinane ring system. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-phenylethylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazinane-2-thione compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazinane ring to its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazinane derivatives.
Scientific Research Applications
5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with a trifluoromethyl group, known for its use as an organocatalyst.
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: A compound used as an activator for thioglycoside donors.
Uniqueness
5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione is unique due to its triazinane ring system combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18F3N3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(2-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H18F3N3S/c19-18(20,21)15-7-4-8-16(11-15)24-13-23(12-22-17(24)25)10-9-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,22,25) |
InChI Key |
XINSLWKKOFVTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)N(CN1CCC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.